Physicochemical Property Divergence: 5-Hydroxy-arabinouridine vs. 5-Hydroxyuridine LogP and Hydrogen Bonding Profile
5-Hydroxy-arabinouridine exhibits a calculated LogP of -2.1 with 5 hydrogen bond donors and 7 hydrogen bond acceptors . In contrast, 5-hydroxyuridine (CAS 957-77-7, the ribose analog with identical 5-OH base modification but lacking arabinose configuration) possesses 6 hydrogen bond donors due to the additional hydroxyl group in the ribose sugar, resulting in altered hydrogen bonding capacity and polarity profile [1]. The structural distinction between arabinose (C2'-OH in arabino configuration) and ribose (C2'-OH in ribo configuration) results in stereochemical differences that affect molecular recognition by nucleoside transporters, kinases, and catabolic enzymes .
| Evidence Dimension | Hydrogen Bond Donor Count and Calculated Lipophilicity |
|---|---|
| Target Compound Data | 5 H-bond donors; 7 H-bond acceptors; LogP = -2.1 |
| Comparator Or Baseline | 5-Hydroxyuridine: 6 H-bond donors; LogP not available in comparable calculation method [1] |
| Quantified Difference | One fewer hydrogen bond donor in 5-hydroxy-arabinouridine vs. 5-hydroxyuridine; LogP -2.1 establishes baseline for arabino-series |
| Conditions | In silico calculated physicochemical properties; experimental LogP not reported |
Why This Matters
Hydrogen bonding capacity and lipophilicity directly influence membrane permeability, formulation solubility, and protein binding—critical parameters for researchers selecting between 5-hydroxylated uracil analogs with different sugar configurations.
- [1] PubChem. 5-Hydroxyuridine Compound Summary. CID 446305. Hydrogen Bond Donor Count: 6; Hydrogen Bond Acceptor Count: 7. View Source
